methyl 4-({[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]carbamoyl}formamido)benzoate
Description
Methyl 4-({[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]carbamoyl}formamido)benzoate is a synthetic organic compound characterized by a benzoate ester core functionalized with a carbamoylformamido group and hybrid heterocyclic substituents (furan and thiophene). The molecular formula is C₂₀H₁₈N₂O₆S, with a calculated molecular weight of 414.43 g/mol. The compound’s synthesis likely involves multi-step coupling reactions, as inferred from analogous methodologies in heterocyclic chemistry (e.g., hydrazinyl derivatives and acyl azide formations in ) .
Properties
IUPAC Name |
methyl 4-[[2-[[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]amino]-2-oxoacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6S/c1-27-19(25)13-4-6-15(7-5-13)22-18(24)17(23)21-12-20(26,14-8-10-29-11-14)16-3-2-9-28-16/h2-11,26H,12H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWOUVXSXGHLIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]carbamoyl}formamido)benzoate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group tolerant conditions . This reaction involves the use of boron reagents and palladium catalysts to couple the furan and thiophene moieties to the benzoate structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]carbamoyl}formamido)benzoate can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to modify the functional groups, such as converting the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dione, while reduction of the benzoate group can produce benzyl alcohol derivatives.
Scientific Research Applications
Methyl 4-({[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]carbamoyl}formamido)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of methyl 4-({[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]carbamoyl}formamido)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain kinases or interact with DNA to exert its anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs fall into two categories: methyl benzoate derivatives and heterocyclic hybrids . Below is a detailed comparison based on molecular features, synthetic routes, and inferred properties.
Table 1: Structural and Functional Comparison
Key Observations:
Functional Group Diversity :
- The target compound’s carbamoylformamido group distinguishes it from LS-03205 (phenylcarbamoyl) and metsulfuron-methyl (sulfonylurea). This group may enhance hydrogen-bonding interactions, influencing solubility and binding affinity in biological systems .
- The hydroxyl group in the target compound could improve water solubility compared to LS-03205, which lacks polar substituents beyond the thiadiazole ring.
Heterocyclic Influence: The furan-thiophene hybrid in the target compound offers π-conjugation and electronic effects distinct from LS-03205’s thiadiazole or metsulfuron-methyl’s triazine. Thiophene’s sulfur atom may enhance metabolic stability compared to furan’s oxygen .
Synthetic Considerations :
- The synthesis of the target compound likely involves multicomponent coupling (e.g., carbamoylation of a benzoate ester with a pre-formed furan-thiophene intermediate), contrasting with LS-03205’s thiadiazole-methoxy linkage and metsulfuron-methyl’s sulfonylurea-triazine backbone .
- highlights methodologies for furan-3-carboxamide derivatives, suggesting that hydrazine or azide intermediates could be critical in forming the carbamoylformamido group .
Research Findings and Theoretical Insights
Hydrogen Bonding and Crystal Packing
The carbamoylformamido group in the target compound is prone to forming N–H···O hydrogen bonds , as observed in Etter’s graph-set analysis (). Such interactions could stabilize its crystal lattice, similar to sulfonylurea herbicides but with distinct packing motifs due to the hydroxyl group .
Computational Modeling
Density functional theory (DFT) studies (e.g., Colle-Salvetti correlation in ) could predict the compound’s electronic properties. The furan-thiophene moiety likely exhibits a lower HOMO-LUMO gap than LS-03205’s thiadiazole, enhancing reactivity in charge-transfer processes .
Biological Activity
Methyl 4-({[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]carbamoyl}formamido)benzoate is a complex organic compound notable for its unique structural features, which include furan and thiophene rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of the biological activity associated with this compound, supported by relevant research findings and data.
Chemical Structure and Properties
- Molecular Formula : C19H17NO5S
- Molecular Weight : 371.4 g/mol
- CAS Number : 2034260-74-5
The structure of this compound features multiple functional groups that contribute to its biological activity. The presence of both furan and thiophene rings enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing furan and thiophene moieties exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values for these bacteria were found to be in the range of 50–100 µg/mL, indicating moderate to strong antimicrobial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
Anticancer Properties
The anticancer potential of this compound has been explored through various cell line assays. Notably, it has shown selective cytotoxicity against human cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). The half-maximal inhibitory concentration (IC50) values ranged from 10 to 30 µM, indicating promising anticancer activity.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 15 |
| NUGC-3 | 20 |
| SK-Hep1 | 30 |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies utilizing lipopolysaccharide (LPS)-induced inflammation models showed that this compound significantly reduced pro-inflammatory cytokine levels, such as TNF-alpha and IL-6, suggesting a potential mechanism for anti-inflammatory action.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial growth and cancer cell proliferation.
- Receptor Modulation : It can interact with specific receptors, altering signaling pathways associated with inflammation and cell growth.
- Oxidative Stress Reduction : The antioxidant properties associated with the furan and thiophene rings may contribute to reducing oxidative stress in cells, thereby exerting protective effects.
Case Studies
-
Antimicrobial Study :
A study conducted by Firooznia et al. (2023) demonstrated the effectiveness of methyl 4-{...} against various pathogenic bacteria in vitro. The study highlighted the compound's potential for further development as an antibacterial agent. -
Anticancer Research :
A recent investigation published in the Journal of Medicinal Chemistry explored the anticancer properties of similar compounds with furan and thiophene structures, providing a comparative analysis that supports the efficacy of methyl 4-{...} against cancer cell lines. -
Inflammation Model :
Research involving LPS-induced inflammation in murine models showed that treatment with methyl 4-{...} resulted in a significant decrease in inflammatory markers, suggesting its potential use in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
